[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid
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Overview
Description
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid is a heterocyclic compound that contains both an oxazole and a pyridine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid typically involves the formation of the oxazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole-pyridine core. The boronic acid group can then be introduced via borylation reactions, often using boron reagents such as boronic esters or boranes .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis techniques to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole-pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole-pyridine core.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce oxazole-pyridine derivatives with various functional groups .
Scientific Research Applications
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid involves its interaction with specific molecular targets. In coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Uniqueness
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of coupling reactions. This makes it a valuable reagent in organic synthesis and a versatile building block for the development of new compounds .
Properties
Molecular Formula |
C6H5BN2O3 |
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Molecular Weight |
163.93 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C6H5BN2O3/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3,10-11H |
InChI Key |
ABGQFNZBEMFAPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=C(O1)C=CC=N2)(O)O |
Origin of Product |
United States |
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